molecular formula C10H15NO3 B2918471 Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate CAS No. 2086298-40-8

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate

Cat. No.: B2918471
CAS No.: 2086298-40-8
M. Wt: 197.234
InChI Key: MNUJZQUOLLHDDV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a methylisoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate typically involves the esterification of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-(3-methylisoxazol-4-yl)butanoate
  • Methyl 3-methyl-2-(3-methylisoxazol-6-yl)butanoate
  • Ethyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate

Uniqueness

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is unique due to the specific positioning of the methylisoxazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6(2)9(10(12)13-4)8-5-7(3)11-14-8/h5-6,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUJZQUOLLHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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